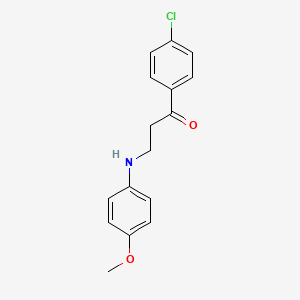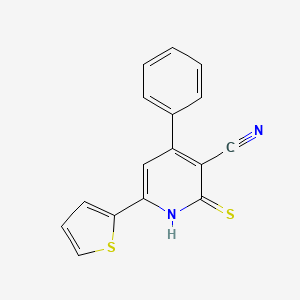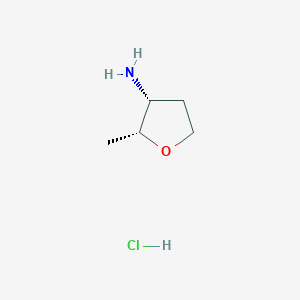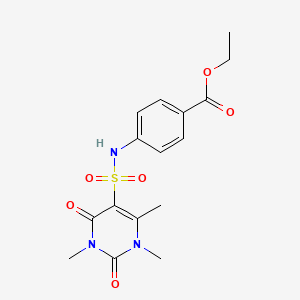![molecular formula C12H22ClNO2 B2406889 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide CAS No. 2411256-93-2](/img/structure/B2406889.png)
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide is a chemical compound with the molecular formula C10H18ClNO2 It is a member of the amide family and contains a chloro group, an oxane ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2-methylpropyl)oxan-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxane ring and amide moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methylphenyl)propanamide
- 2-Chloro-N-(4-phenylbutan-2-yl)propanamide
- 2-Chloro-N-isobutylpropanamide
Uniqueness
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(2)6-11-7-10(4-5-16-11)14-12(15)9(3)13/h8-11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJCMFYHNEYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CCO1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide](/img/structure/B2406813.png)


![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)
![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)

